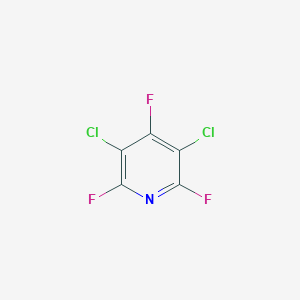
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione
Übersicht
Beschreibung
Levetiracetam is a second-generation antiepileptic drug that has a unique mechanism of action compared to other antiepileptic drugs. It is believed to act by binding to a synaptic vesicle protein, SV2A, which is involved in the release of neurotransmitters in the brain.
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Properties
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione belongs to the hydantoin family, a non-aromatic five-membered heterocycle, known as imidazolidine-2,4-dione. It is considered a valuable scaffold in medicinal chemistry due to its various biological and pharmacological activities in therapeutic and agrochemical applications. It plays a significant role in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, used for the production of hydantoin, is emphasized for its efficiency in synthesizing important natural products and new organic compounds applicable as potential therapeutics (Shaikh et al., 2023).
Structural and Mechanistic Insights
The scaffold of this compound, and its analogs like 2,4-thiazolidinedione (TZD), have been extensively explored for discovering novel molecules with a target-specific approach to treat or manage various ailments. In particular, TZDs as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors have been focused on for their potential in treating insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The review details amendments in the structural framework of the TZD scaffold to optimize/design potent PTP 1B inhibitors. An isosteric analogue of TZD, substituted with specific groups, showed significant PTP inhibitory activity, highlighting the essential Z-configuration in the structural framework for designing bi-dentate ligands with optimum activity (Verma et al., 2019).
Pharmacological Applications and Synthesis
The 2,4-thiazolidinedione (2,4-TZD) nucleus, a common structural component of this compound, is known for its broad pharmacological activities and has drawn attention due to its novel mode of action, low cost, and ease of synthesis. Various TZD derivatives have been developed as antimicrobial, anticancer, and antidiabetic agents. The review also covers different synthetic methodologies for the 2,4-TZD core and discusses the importance of substitutions at specific positions and the mechanisms of action and structure–activity relationships (Singh et al., 2022).
Synthetic and Catalytic Applications
The synthesis of 1,3-thiazolidin-4-one and its functionalized analogues, such as 1,3-thiazolidine-2,4-diones, is historically significant and continues to be of interest for their pharmacological importance. These compounds are found in commercial pharmaceuticals, and studies indicate a promising future in medicinal chemistry for activities against different diseases. The review focuses on different synthetic methodologies, including green chemistry, for obtaining these compounds and discusses their structure, stability, and the great biological potential of the 1,3-thiazolidin-4-one nucleus (Santos et al., 2018).
Wirkmechanismus
Safety and Hazards
The safety information for “(5S)-5-methyl-5-phenylimidazolidine-2,4-dione” indicates that it may be harmful if swallowed and causes serious eye irritation . Precautionary measures include washing hands and skin thoroughly after handling, not eating or drinking while using this product, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5S)-5-methyl-5-phenylimidazolidine-2,4-dione involves the reaction of 2-phenylglycine with ethyl chloroformate to form ethyl N-(2-phenylacetyl)carbamate. This intermediate is then reacted with methylamine to form (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.", "Starting Materials": [ "2-phenylglycine", "ethyl chloroformate", "methylamine" ], "Reaction": [ "2-phenylglycine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl N-(2-phenylacetyl)carbamate.", "The intermediate ethyl N-(2-phenylacetyl)carbamate is then reacted with excess methylamine in the presence of a catalyst such as palladium on carbon to form (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.", "The product is isolated and purified using methods such as recrystallization or chromatography." ] } | |
CAS-Nummer |
27539-12-4 |
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/t11-/m0/s1 |
InChI-Schlüssel |
UDESUGJZUFALAM-NSHDSACASA-N |
Isomerische SMILES |
C[C@]1(CC(=O)NC1=O)C2=CC=CC=C2 |
SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1(CC(=O)NC1=O)C2=CC=CC=C2 |
Synonyme |
(5S)-5-Methyl-5-phenyl-2,4-imidazolidinedione; (S)-5-Methyl-5-phenyl-2,4-imidazolidinedione; (S)-(+)-5-Methyl-5-phenyl-hydantoin; (+)-5-Methyl-5-phenylhydantoin; RPA 717879 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
